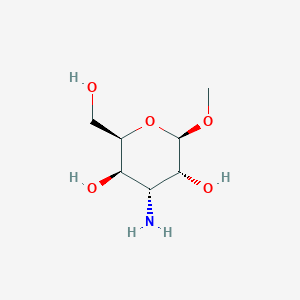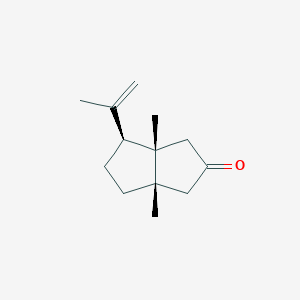
2(1H)-Pentalenone,hexahydro-3a,6a-dimethyl-4-(1-methylethenyl)-,(3aS,4S,6aS)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pentalenone,hexahydro-3a,6a-dimethyl-4-(1-methylethenyl)-,(3aS,4S,6aS)-(9CI) is a complex organic compound with a unique structure It is characterized by its hexahydro-pentalenone core, which is substituted with dimethyl and methylethenyl groups
Preparation Methods
The synthesis of 2(1H)-Pentalenone,hexahydro-3a,6a-dimethyl-4-(1-methylethenyl)-,(3aS,4S,6aS)-(9CI) involves several steps. The synthetic routes typically include the formation of the hexahydro-pentalenone core, followed by the introduction of the dimethyl and methylethenyl substituents. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2(1H)-Pentalenone,hexahydro-3a,6a-dimethyl-4-(1-methylethenyl)-,(3aS,4S,6aS)-(9CI) has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers may investigate its potential therapeutic properties. In industry, it could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. In a chemical context, its reactivity may be influenced by the electronic and steric properties of its substituents.
Comparison with Similar Compounds
When compared to similar compounds, 2(1H)-Pentalenone,hexahydro-3a,6a-dimethyl-4-(1-methylethenyl)-,(3aS,4S,6aS)-(9CI) stands out due to its unique structural features and reactivity. Similar compounds may include other hexahydro-pentalenone derivatives with different substituents. The presence of the dimethyl and methylethenyl groups in this compound may confer distinct properties, such as increased stability or reactivity, compared to its analogs.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(3aS,4S,6aS)-3a,6a-dimethyl-4-prop-1-en-2-yl-3,4,5,6-tetrahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C13H20O/c1-9(2)11-5-6-12(3)7-10(14)8-13(11,12)4/h11H,1,5-8H2,2-4H3/t11-,12-,13-/m0/s1 |
InChI Key |
FIMQFOONFYGXKF-AVGNSLFASA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@]1(CC(=O)C2)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1(CC(=O)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
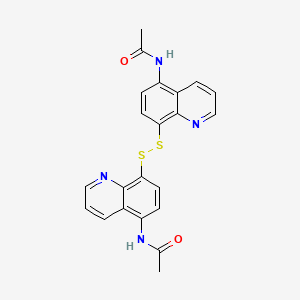
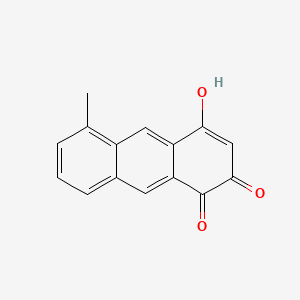
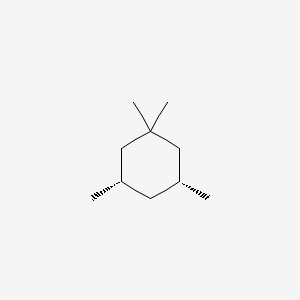
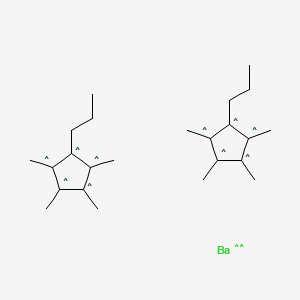
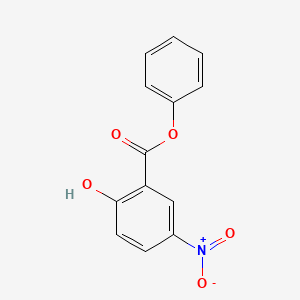
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
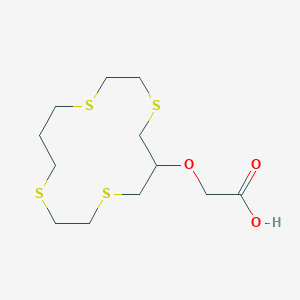



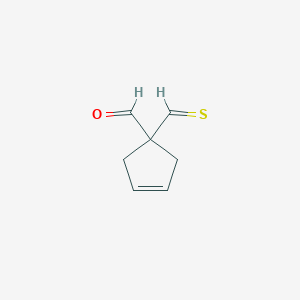
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
